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Compound of Interest

Compound Name:
4-(2-Fluorophenyl)pyrimidin-2-

amine

CAS No.: 658699-90-2

Cat. No.: B1611989 Get Quote

Part 1: Chemical Identity & Strategic Significance
Chemical Profile
4-(2-Fluorophenyl)pyrimidin-2-amine is a bi-aryl system combining an electron-deficient

pyrimidine ring with an electron-rich, ortho-fluorinated phenyl ring.[1][2] This specific

substitution pattern is highly valued in "Fragment-Based Drug Discovery" (FBDD) for its ability

to induce specific conformational locks and metabolic stability.

Property Specification

Chemical Name 4-(2-Fluorophenyl)pyrimidin-2-amine

Molecular Formula C₁₀H₈FN₃

Molecular Weight 189.19 g/mol

Core Scaffold 2-Amino-4-arylpyrimidine

Key Substituent Ortho-Fluorine (C-2 position on phenyl ring)

H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (N, F)

LogP (Predicted) ~1.8 - 2.1 (Lipinski Compliant)
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The "Privileged Scaffold" Status
In medicinal chemistry, the 2-amino-4-arylpyrimidine motif is termed a "privileged structure"

because it can bind to multiple unrelated protein targets with high affinity. The addition of the

ortho-fluorine atom provides two critical advantages:

Conformational Restriction: The fluorine atom creates steric repulsion and electrostatic

interactions with the pyrimidine nitrogen, forcing the two rings out of coplanarity. This

"twisted" conformation often matches the binding pockets of kinases (e.g., CDK, JAK) better

than non-fluorinated analogs.

Metabolic Blocking: The C-F bond is highly stable and blocks metabolic oxidation at the

susceptible ortho position (Phase I metabolism), extending the drug's half-life (

).

Part 2: Pharmacological Applications & Signaling
Pathways
This intermediate is primarily utilized in the synthesis of Type I and Type II Kinase Inhibitors

and Adenosine Receptor Antagonists.

Target Class: Cyclin-Dependent Kinases (CDKs)
The scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of

kinases.

Mechanism: The 2-amino group forms hydrogen bonds with the backbone residues (e.g.,

Leu83 in CDK2). The 2-fluorophenyl group occupies the hydrophobic pocket adjacent to the

gatekeeper residue.

Therapeutic Area: Oncology (Cell cycle arrest in G1/S phase).

Target Class: Adenosine A2A Receptors
Fluorinated pyrimidines are potent antagonists for A2A receptors, which are targets for

immuno-oncology (reversing T-cell suppression) and Parkinson's disease.
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Visualization: Mechanism of Action (Kinase Inhibition)
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Caption: Pharmacophore mapping of the scaffold within the ATP-binding pocket of a generic

kinase, leading to downstream therapeutic effects.[1]

Part 3: Synthesis & Manufacturing Protocol
The most robust route to 4-(2-Fluorophenyl)pyrimidin-2-amine is the Suzuki-Miyaura Cross-

Coupling reaction. This protocol ensures high regioselectivity and yield.

Retrosynthetic Analysis
Fragment A: 2-Amino-4-chloropyrimidine (Electrophile)

Fragment B: 2-Fluorophenylboronic acid (Nucleophile)
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Catalyst: Palladium(0)

Step-by-Step Experimental Protocol
Scale: 10 mmol (Laboratory Scale)

Preparation of Reagents:

In a 100 mL round-bottom flask, charge 2-Amino-4-chloropyrimidine (1.30 g, 10.0 mmol)

and 2-Fluorophenylboronic acid (1.54 g, 11.0 mmol, 1.1 eq).

Add solvent system: 1,4-Dioxane (40 mL) and Water (10 mL). The biphasic system is

crucial for solubility.

Base Addition:

Add Sodium Carbonate (Na₂CO₃) (2.12 g, 20.0 mmol, 2.0 eq).

Note: Potassium phosphate (K₃PO₄) can be used for sterically hindered substrates.

Degassing (Critical Step):

Sparge the mixture with Nitrogen or Argon gas for 15 minutes. Oxygen poisons the

Palladium catalyst.

Catalyst Addition:

Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%).

Why this catalyst? The bidentate ligand (dppf) prevents catalyst decomposition at high

temperatures better than Pd(PPh₃)₄.

Reaction:

Heat to 90°C under reflux for 4–6 hours.

Monitor via TLC (Hexane:Ethyl Acetate 1:1) or HPLC.

Work-up:
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Cool to room temperature.[3] Filter through a Celite pad to remove Palladium black.

Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).

Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.

Purification:

Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, 0-5%

Methanol in DCM).

Target Yield: 75–85% (Yellowish solid).

Synthesis Workflow Diagram
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Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target intermediate.

Part 4: Quality Control & Impurity Profiling
For pharmaceutical use, the purity must exceed 98.0% (HPLC).

Key Impurities
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Impurity Name Origin Control Strategy

Protodeboronation Product
Fluorobenzene (from boronic

acid degradation)

Removed via vacuum

concentration (volatile).[1]

Homocoupling Dimer 2,2'-Difluorobiphenyl

Minimize O₂ during reaction;

wash with non-polar solvent

(Hexane).

Palladium Residue Catalyst carryover

Must be <10 ppm. Use metal

scavengers (e.g., SiliaMetS®

Thiol) post-reaction.

Des-fluoro Analog
Contaminant in starting

material

Source high-purity boronic acid

(>99%).

Analytical Method (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (Pyrimidine absorption).

Part 5: Handling & Safety
Hazard Identification

GHS Classification: Acute Toxicity (Oral) Category 4; Skin Irritation Category 2; Eye Irritation

Category 2A.

Signal Word: Warning.

Storage Conditions
Temperature: 2–8°C (Refrigerate).
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Atmosphere: Inert gas (Argon) recommended to prevent amine oxidation over long periods.

Shelf Life: 24 months if sealed properly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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